1,2,4,5-tetrabromo-3-fluorobenzene 1,2,4,5-tetrabromo-3-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 257621-23-1
VCID: VC11494544
InChI: InChI=1S/C6HBr4F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
SMILES:
Molecular Formula: C6HBr4F
Molecular Weight: 411.69 g/mol

1,2,4,5-tetrabromo-3-fluorobenzene

CAS No.: 257621-23-1

Cat. No.: VC11494544

Molecular Formula: C6HBr4F

Molecular Weight: 411.69 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1,2,4,5-tetrabromo-3-fluorobenzene - 257621-23-1

Specification

CAS No. 257621-23-1
Molecular Formula C6HBr4F
Molecular Weight 411.69 g/mol
IUPAC Name 1,2,4,5-tetrabromo-3-fluorobenzene
Standard InChI InChI=1S/C6HBr4F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Standard InChI Key CWUMVTAGPWQJFY-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1Br)Br)F)Br)Br

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Symmetry

The compound’s IUPAC name, 1,2,4,5-tetrabromo-3-fluorobenzene, reflects its substitution pattern: bromine atoms occupy the 1, 2, 4, and 5 positions, while fluorine resides at position 3 . This arrangement creates a meta-fluorine substitution relative to adjacent bromines, resulting in a planar aromatic system with C2vC_{2v} symmetry. The SMILES string C1=C(C(=C(C(=C1Br)Br)F)Br)Br\text{C1=C(C(=C(C(=C1Br)Br)F)Br)Br} and InChIKey CWUMVTAGPWQJFY-UHFFFAOYSA-N encode this structure unambiguously .

The fluorine atom’s electronegativity (χ=3.98\chi = 3.98) introduces significant electron-withdrawing effects, polarizing the benzene ring and altering its reactivity compared to non-fluorinated tetrabromobenzenes . XLogP3-AA calculations estimate a lipophilicity value of 4.8, indicating moderate hydrophobicity suitable for organic synthesis .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for 1,2,4,5-tetrabromo-3-fluorobenzene remains unpublished, analog structures such as 1,2,4,5-tetrabromobenzene exhibit monoclinic crystal systems with space group P21/cP2_1/c and unit cell parameters a=7.12A˚,b=6.98A˚,c=11.45A˚,β=90.3a = 7.12 \, \text{Å}, b = 6.98 \, \text{Å}, c = 11.45 \, \text{Å}, \beta = 90.3^\circ . The fluorine substituent likely reduces symmetry, potentially favoring orthorhombic packing.

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct 19F^{19}\text{F} and 1H^{1}\text{H} signals. For the related compound 1-bromo-2,3,4,5-tetrafluorobenzene, 19F^{19}\text{F} NMR shows a triplet at δ137.2ppm\delta -137.2 \, \text{ppm} (J = 21 Hz), while 1H^{1}\text{H} NMR displays a singlet at δ7.45ppm\delta 7.45 \, \text{ppm} for the aromatic proton . These data suggest analogous splitting patterns for 1,2,4,5-tetrabromo-3-fluorobenzene.

Synthetic Routes and Optimization

Bromination and Fluorination Strategies

The synthesis of polyhalogenated benzenes typically involves electrophilic aromatic substitution (EAS). For 1,2,4,5-tetrabromo-3-fluorobenzene, two primary pathways exist:

  • Sequential Halogenation:

    • Step 1: Bromination of fluorobenzene using excess Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 yields 1,3-dibromo-5-fluorobenzene as an intermediate .

    • Step 2: Further bromination under harsher conditions (150°C, sealed tube) introduces additional bromine atoms at positions 2 and 4 .

    • Yield: Early methods reported ~89% purity, though modern catalytic systems may improve efficiency .

  • Halogen Exchange:

    • A patent by Justia describes reductive dechlorination of 5-chloro-1,2,4-trifluorobenzene using Pd/C\text{Pd/C} and hydrogen. Adapting this method, chlorine atoms could be replaced with bromine via nucleophilic aromatic substitution (NAS) using Br\text{Br}^- sources like NaBr\text{NaBr} .

Catalytic Innovations

Iron(III) chloride (FeCl3\text{FeCl}_3) and palladium catalysts (Pd(OAc)2\text{Pd(OAc)}_2) enhance regioselectivity and reaction rates . For instance, Heck coupling with 1,2,4,5-tetrabromo-3-fluorobenzene and alkenes produces π-conjugated systems critical for optoelectronic materials .

Physicochemical Properties

Thermal Stability and Phase Behavior

While melting point data for 1,2,4,5-tetrabromo-3-fluorobenzene is limited, its analog 1,2,4,5-tetrabromobenzene melts at 160°C . Fluorine’s smaller atomic radius (0.64 Å vs. Br’s 1.14 Å) likely lowers the melting point due to reduced van der Waals interactions. Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset above 300°C, suggesting robust thermal stability .

Solubility and Reactivity

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in chloroform and tetrachloromethane . Its reactivity profile includes:

  • Nucleophilic Substitution: Bromine atoms at positions 2 and 5 are activated toward NAS by the electron-withdrawing fluorine .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids facilitates access to biaryl structures .

Applications in Materials and Medicinal Chemistry

Liquid Crystals and Optoelectronics

The compound’s planar structure and halogen content make it a precursor for discotic liquid crystals. For example, reaction with 4-hydroxybenzaldehyde and alkylating agents yields tetraalkoxylstilbenes, which self-assemble into columnar mesophases . Such materials exhibit charge-carrier mobilities exceeding 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}, ideal for organic photovoltaics .

Radiopharmaceuticals

In neuroimaging, 1,2,4,5-tetrabromo-3-fluorobenzene derivatives serve as tetrazine ligation partners. A study by PubMed compared 18F^{18}\text{F}-labeled analogs for brain pretargeting, finding that N(3[18F]fluoro5(1,2,4,5tetrazin3yl)benzyl)propan1amineN-(3-[^{18}\text{F}] \text{fluoro}-5-(1,2,4,5-\text{tetrazin}-3-\text{yl}) \text{benzyl}) \text{propan}-1-\text{amine} outperformed Biogen’s F-537-Tetrazine in blood-brain barrier penetration .

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